4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid, Mixture of diastereomers, is a compound characterized by the presence of a trifluoroethyl group attached to a cyclohexane ring, which in turn is bonded to a carboxylic acid group. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired carboxylic acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of functionalized cyclohexane derivatives .
Scientific Research Applications
4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it useful in studying enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which 4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, the trifluoroethyl group can interact with various molecular targets, including enzymes and receptors, altering their activity and function. The presence of the trifluoroethyl group can also enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and reach its target sites .
Comparison with Similar Compounds
4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
4-(2,2,2-trifluoroethyl)benzoic acid: This compound has a similar trifluoroethyl group but is attached to a benzene ring instead of a cyclohexane ring. It exhibits different chemical reactivity and applications due to the aromatic nature of the benzene ring.
4-(2,2,2-trifluoroethyl)cyclohexanol: This compound has a hydroxyl group instead of a carboxylic acid group, leading to different chemical properties and uses.
2,2,2-trifluoroethylamine: This compound contains the trifluoroethyl group attached to an amine, resulting in different reactivity and applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
2352848-63-4 |
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Molecular Formula |
C9H13F3O2 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)5-6-1-3-7(4-2-6)8(13)14/h6-7H,1-5H2,(H,13,14) |
InChI Key |
IZZSKYUNXJVTMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC(F)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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